molecular formula C28H41NO2 B548741 Unii-0E0K1H745W CAS No. 878204-96-7

Unii-0E0K1H745W

Cat. No. B548741
CAS RN: 878204-96-7
M. Wt: 423.6 g/mol
InChI Key: MQLNLMKPNAHPDZ-LLMUXGIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

IPI-269609 is a novel, orally bioavailable small-molecule Hedgehog inhibitor. IPI-269609 was tested using in vitro and in vivo model systems. In vitro treatment of pancreatic cancer cell lines with IPI-269609 resembled effects observed using cyclopamine (i.e., Gli-responsive reporter knockdown, down-regulation of the Hedgehog target genes Gli1 and Ptch, as well as abrogation of cell migration and colony formation in soft agar). Single-agent IPI-269609 profoundly inhibited systemic metastases in orthotopic xenografts established from human pancreatic cancer cell lines, although Hedgehog blockade had minimal effect on primary tumor volume. The only discernible phenotype observed within the treated primary tumor was a significant reduction in the population of aldehyde dehydrogenase-bright cells, which we have previously identified as a clonogenic tumor-initiating population in pancreatic cancer. Selective ex vivo depletion of aldehyde dehydrogenase-bright cells with IPI-269609 was accompanied by significant reduction in tumor engraftment rates in athymic mice. (source: Mol Cancer Ther. 2008 Sep; 7(9):2725-35.)

Scientific Research Applications

Recent Advances in Nanoparticle Synthesis

The development of novel materials, such as semiconducting materials, plays a pivotal role in technological progress, exemplified by the evolution of the electronics industry from vacuum tubes to microchips. This progression highlights the fundamental synergy between scientific discovery and technological development, underscoring the importance of research in material innovation (Cushing, Kolesnichenko, & O'connor, 2004).

Transformation of Research into Innovations

The translation of basic scientific research into practical innovations is a historical continuum, driving societal advancement through technological breakthroughs. Organizations like the National Collegiate Inventors and Innovators Alliance play a crucial role in this transformation by supporting experiential learning and funding in STEM innovation, invention, and entrepreneurship, thereby fostering the creation of socially beneficial businesses (Giordan, Shartrand, Steig, & Weilerstein, 2011).

Collaborative Working Environments in Environmental Modeling

Collaborative working environments address the challenges associated with remote development and data sharing in large scientific applications. Software frameworks offer application-centric facilities, enhancing the efficiency of development and experimentation processes in large-scale environmental models like the Unified Air Pollution Model (UNI-DEM) (Şahin, Weihrauch, Dimov, & Alexandrov, 2009).

Advancements in WLAN/UNII Technology

The emergence of new ISM bands, including the Unlicensed National Information Infrastructure (UNII), has led to the development of high-gain, dual-band antennas, demonstrating significant advancements in WLAN and UNII technology. These antennas, characterized by good return loss characteristics and stable radiation patterns, cater to both existing WLAN and new UNII standards, indicating a notable progress in wireless communication technology (Singla, Khanna, & Parkash, 2019).

University Nanosat Program: Bridging Academia and Government

The University Nanosat Program (UNP) exemplifies a successful synergy between academia and government in aerospace technology. The program, sponsored by multiple federal agencies, aims to train the next generation of aerospace professionals and infuse advanced methodologies and technologies in aerospace institutions, highlighting the collaborative nature of scientific research and technological innovation (Hunyadi, Ganley, Peffer, & Kumashiro, 2004).

properties

CAS RN

878204-96-7

Molecular Formula

C28H41NO2

Molecular Weight

423.6 g/mol

IUPAC Name

(3'R,3'aS,6'S,6aS,6bS,7'aR,9S,12aS,12bR)-3',6',11,12b-tetramethylspiro[2,5,6,6a,6b,7,8,10,12,12a-decahydro-1H-naphtho[2,1-a]azulene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-3-one

InChI

InChI=1S/C28H41NO2/c1-16-11-25-26(29-15-16)18(3)28(31-25)10-8-21-22-6-5-19-12-20(30)7-9-27(19,4)24(22)13-23(21)17(2)14-28/h12,16,18,21-22,24-26,29H,5-11,13-15H2,1-4H3/t16-,18+,21-,22-,24-,25+,26-,27-,28-/m0/s1

InChI Key

MQLNLMKPNAHPDZ-LLMUXGIESA-N

Isomeric SMILES

C[C@H]1C[C@@H]2[C@H]([C@H]([C@]3(O2)CC[C@H]4[C@@H]5CCC6=CC(=O)CC[C@@]6([C@H]5CC4=C(C3)C)C)C)NC1

SMILES

CC1CC2C(C(C3(O2)CCC4C5CCC6=CC(=O)CCC6(C5CC4=C(C3)C)C)C)NC1

Canonical SMILES

CC1CC2C(C(C3(O2)CCC4C5CCC6=CC(=O)CCC6(C5CC4=C(C3)C)C)C)NC1

Appearance

Solid powder

Purity

>98%

shelf_life

>5 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

IPI269609;  IPI 269609;  IPI-269609;  IPI609;  IPI 609;  IPI-609

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Unii-0E0K1H745W
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